1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone
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Overview
Description
1-[4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-ETHANONE is a complex organic compound that features a benzisothiazole moiety linked to a piperazine ring and a pyrrole group
Preparation Methods
The synthesis of 1-[4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzisothiazole Moiety: This can be achieved by reacting 2-mercaptobenzoic acid with diphenyl phosphoryl azide.
Piperazine Ring Formation: The benzisothiazole derivative is then reacted with piperazine under controlled conditions to form the piperazine ring.
Pyrrole Group Addition: Finally, the piperazine derivative is reacted with 2,5-dimethylpyrrole to form the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyrrole rings, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-[4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: It is used as a probe to study the interactions of benzisothiazole derivatives with biological targets, including enzymes and receptors.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets in the body. The benzisothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s binding affinity, while the pyrrole group contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
1-[4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-ETHANONE can be compared with other similar compounds, such as:
1,2-Benzisothiazol-3(2H)-one: This compound shares the benzisothiazole core but lacks the piperazine and pyrrole groups, resulting in different biological activities.
4-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]phenylamine: This compound has a similar structure but with a phenylamine group instead of the pyrrole group, leading to variations in its pharmacological properties.
The uniqueness of 1-[4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-ETHANONE lies in its combination of the benzisothiazole, piperazine, and pyrrole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N4OS |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-2-(2,5-dimethylpyrrol-1-yl)ethanone |
InChI |
InChI=1S/C19H22N4OS/c1-14-7-8-15(2)23(14)13-18(24)21-9-11-22(12-10-21)19-16-5-3-4-6-17(16)25-20-19/h3-8H,9-13H2,1-2H3 |
InChI Key |
LMDVWMAVIDFPKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43)C |
Origin of Product |
United States |
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